2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiomers
Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline have been synthesized through kinetic resolution and regioselective nitration, demonstrating the compound's utility in enantioselective synthesis. This approach led to high-yield production of (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, highlighting the compound's role in producing enantiomerically pure substances (Gruzdev et al., 2012).
Catalytic Activity in Polymerization
The compound's derivatives have been used to synthesize nickel complexes that exhibited high catalytic activities in ethylene polymerization. The presence of nitroarylamino ligands influenced the catalytic activity, showcasing the compound's potential in creating efficient catalysts for polymer production (Zhang et al., 2011).
Electrophile and Nucleophile Synthesis
Alpha-nitro ketone intermediates, related to the compound , have been utilized as both electrophiles and nucleophiles in synthesizing novel organic probes. These compounds were developed to study interactions with the Drosophila nicotinic acetylcholine receptor, indicating their importance in biochemical research (Zhang, Tomizawa, & Casida, 2004).
Diastereoselective Synthesis
The compound's derivatives have facilitated diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, illustrating their utility in producing compounds with specific stereochemistry. This method emphasizes the compound's applicability in complex organic synthesis and drug discovery (Bunce, Herron, Johnson, & Kotturi, 2001).
Ligand Synthesis for Metal Complexes
Derivatives of the compound have been synthesized and used as ligands in Co(III) complexes, demonstrating their role in the development of new materials and catalysts. These ligands were characterized by various spectroscopic techniques, signifying the compound's versatility in inorganic chemistry (Mutlu & Irez, 2008).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . The compound’s interaction with its targets involves a covalent bond formation with the cysteine residues in the target proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. As a cysteine-reactive small-molecule fragment, it could potentially alter the function of targeted proteins, leading to changes in cellular processes .
Properties
IUPAC Name |
2-chloro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-11(15)13-5-1-2-8-6-9(14(16)17)3-4-10(8)13/h3-4,6H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFDNIBMSEAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196979 | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-94-4 | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929973-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.